Syuiq-5

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

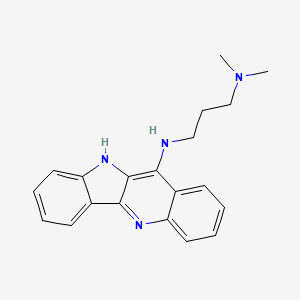

2D Structure

3D Structure

Properties

IUPAC Name |

N-(10H-indolo[3,2-b]quinolin-11-yl)-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4/c1-24(2)13-7-12-21-18-14-8-3-5-10-16(14)22-19-15-9-4-6-11-17(15)23-20(18)19/h3-6,8-11,23H,7,12-13H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDCVGDSVHUYMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C4=CC=CC=C4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441888 | |

| Record name | N-(10H-indolo[3,2-b]quinolin-11-yl)-N',N'-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188630-47-9 | |

| Record name | N-(10H-indolo[3,2-b]quinolin-11-yl)-N',N'-dimethylpropane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYUIQ-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Syuiq-5: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the molecular mechanism of action for Syuiq-5, a novel investigational agent with potent antitumor activity. This compound is classified as a G-quadruplex ligand, a class of compounds that stabilize unique four-stranded DNA and RNA structures known as G-quadruplexes.[1][2] These structures are particularly prevalent in telomeres and the promoter regions of oncogenes, making them attractive targets for cancer therapy.

The primary mechanism of this compound involves the induction of telomere damage and the subsequent activation of a DNA damage response, leading to autophagic cell death in cancer cells.[1]

Core Mechanism of Action: Telomere Damage and Autophagy Induction

This compound exerts its anticancer effects through a multi-step process initiated by its binding to and stabilization of G-quadruplex structures within telomeres.[1][2] This stabilization disrupts the normal function of telomeres, the protective caps at the ends of chromosomes.

The key molecular events are as follows:

-

TRF2 Delocalization: Treatment with this compound leads to the delocalization of the Telomeric Repeat Binding Factor 2 (TRF2) from the telomeres.[1] TRF2 is a critical component of the shelterin complex, which protects telomeres from being recognized as DNA double-strand breaks.

-

Telomere DNA Damage Response: The loss of TRF2 from telomeres exposes the chromosome ends, triggering a potent DNA damage response (DDR).[1] This is characterized by the formation of telomeric foci of phosphorylated H2AX (γ-H2AX), a well-established marker of DNA double-strand breaks.[1][3]

-

ATM Kinase Activation: The DDR activates the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage signaling cascade.[1][3] Activated ATM then phosphorylates a range of downstream targets, including Chk2 and H2AX, further propagating the damage signal.[3]

-

Induction of Autophagy: A key consequence of this compound-induced telomere damage and ATM activation is the induction of autophagy.[1][3] This is observed by an increase in the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.[1][3] The inhibition of autophagy has been shown to reduce the cytotoxic effects of this compound, confirming that autophagic cell death is a primary mechanism of its antitumor activity.[1]

In addition to this primary pathway, this compound has also been reported to inhibit the promoter activity of the c-myc oncogene, which is known to contain G-quadruplex forming sequences.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µg/mL) after 72h |

| CNE2 | Nasopharyngeal Carcinoma | 0.9322[3] |

| HeLa | Cervical Cancer | 0.5508[3] |

Table 2: Key Protein Expression/Modification Changes Induced by this compound

| Protein | Modification/Change | Effect of this compound | Method of Detection |

| γ-H2AX | Phosphorylation | Increased[1][3] | Western Blot, Immunofluorescence |

| p-ATM (Ser1981) | Phosphorylation | Increased[3] | Western Blot |

| LC3-II | Lipidation | Increased[1][3] | Western Blot |

| TRF2 | Localization | Delocalized from telomeres[1] | Immunofluorescence |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Cell Seeding: Cancer cells (e.g., CNE2, HeLa) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., 0.1 to 10 µg/mL) for 72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

2. Western Blot Analysis for Protein Phosphorylation and Expression

This protocol is used to detect changes in the levels of key signaling proteins.

-

Cell Lysis: Cells are treated with this compound for the desired time points. After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., anti-γ-H2AX, anti-p-ATM, anti-LC3, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

3. Immunofluorescence for Protein Localization

This protocol is used to visualize the subcellular localization of proteins like TRF2 and γ-H2AX.

-

Cell Culture: Cells are grown on glass coverslips in a 24-well plate.

-

Drug Treatment: Cells are treated with this compound as required.

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Cells are blocked with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies (e.g., anti-TRF2, anti-γ-H2AX) for 1 hour at room temperature.

-

Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour in the dark.

-

Staining and Mounting: Nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides with an anti-fade mounting medium.

-

Imaging: Images are captured using a fluorescence or confocal microscope.

Visualizations

Signaling Pathway of this compound Action

Caption: Molecular pathway of this compound induced autophagic cell death.

Experimental Workflow for Mechanism of Action Studies

Caption: Workflow for elucidating this compound's mechanism of action.

References

Unraveling the Molecular Intricacies of Syuiq-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide illuminates the molecular target and mechanism of action of Syuiq-5, a potent G-quadruplex ligand with demonstrated anti-cancer properties. The following sections provide a comprehensive overview of its biological activity, the signaling cascades it modulates, and detailed experimental protocols for its study, adhering to the highest standards of scientific rigor.

Core Concepts: G-Quadruplex DNA as a Therapeutic Target

This compound exerts its biological effects by targeting and stabilizing G-quadruplexes, which are non-canonical secondary structures formed in guanine-rich nucleic acid sequences.[1] These structures are notably present in telomeric regions and the promoter regions of oncogenes, such as c-myc.[2][3] By binding to these G-quadruplexes, this compound can modulate critical cellular processes, including gene expression and telomere maintenance, leading to senescence and autophagy in cancer cells.[1]

Quantitative Analysis of this compound's Biological Activity

The efficacy of this compound has been quantified in various cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50) for cell viability. While specific binding affinity constants (K_d_ or K_i_) for the interaction of this compound with G-quadruplexes are not extensively reported in the available literature, the IC50 values provide a robust measure of its cellular potency.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| CNE2 | Nasopharyngeal Carcinoma | 0.9322 | [4] |

| HeLa | Cervical Cancer | 0.5508 | [4] |

Table 1: IC50 values of this compound in different cancer cell lines after 72 hours of treatment, as determined by MTT assay.

Signaling Pathways Modulated by this compound

This compound instigates a multi-faceted signaling cascade upon binding to G-quadruplex DNA. The primary consequences are telomere damage and inhibition of c-myc promoter activity, which in turn trigger downstream pathways leading to autophagic cell death.

Telomere Damage and ATM-Dependent Autophagy

By stabilizing G-quadruplexes at telomeres, this compound induces telomere damage.[4][5] This damage activates the Ataxia Telangiectasia Mutated (ATM) kinase, a key regulator of the DNA damage response.[4] Activated ATM then phosphorylates downstream targets, including H2AX (to form γ-H2AX) and Chk2, initiating a signaling cascade that culminates in the induction of autophagy, as evidenced by the increased expression of LC3-II.[4]

TRF2 Delocalization and Proteasomal Degradation

A crucial event in this compound-induced telomere damage is the delocalization of the Telomeric Repeat Binding Factor 2 (TRF2) from the telomeres.[4][5] TRF2 is a key component of the shelterin complex that protects telomere ends. Its removal exposes the telomeres, which are then recognized as sites of DNA damage. Following its delocalization, TRF2 is targeted for degradation by the proteasome. This process is a significant contributor to the activation of the ATM-mediated DNA damage response and subsequent autophagy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Inhibition of cell proliferation by quindoline derivative (SYUIQ-05) through its preferential interaction with c-myc promoter G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]

- 5. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Early Discovery and Synthesis of Syuiq-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syuiq-5, a synthetic quindoline derivative, has emerged as a promising small molecule in oncology research. Identified as a potent G-quadruplex ligand, it exhibits significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. This technical guide provides a comprehensive overview of the early discovery, synthesis, and mechanism of action of this compound. Detailed experimental protocols for key biological assays are presented, alongside a compilation of quantitative data from initial studies. Furthermore, a visualization of the proposed signaling pathway is included to facilitate a deeper understanding of its molecular interactions.

Introduction

G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeres and the promoter regions of oncogenes such as c-myc. The stabilization of these structures by small molecules has been identified as a promising strategy for cancer therapy. This compound (N'-(10H-indolo[3,2-b]quinolin-11-yl)-N,N-dimethylpropane-1,3-diamine), a cryptolepine derivative, has been characterized as a G-quadruplex ligand that can induce and stabilize these structures.[1][2] Early investigations have revealed its ability to inhibit the proliferation of cancer cells, induce senescence and autophagy, and trigger telomere damage, ultimately leading to apoptotic cell death.[3][4] This document serves as a technical resource, consolidating the foundational knowledge on this compound to support further research and development efforts.

Synthesis of this compound

The synthesis of this compound is based on the derivatization of the quindoline core structure. While a specific, detailed protocol for this compound is not publicly available, a general and plausible synthetic route can be inferred from the literature on the synthesis of similar 11-substituted quindoline derivatives. The key step involves the nucleophilic substitution of a leaving group at the 11-position of the quindoline ring with N,N-dimethylpropane-1,3-diamine.

Inferred Synthetic Protocol:

-

Step 1: Synthesis of 11-chloro-10H-indolo[3,2-b]quinoline. This precursor can be synthesized through various established methods for constructing the quindoline scaffold.

-

Step 2: Nucleophilic Substitution. 11-chloro-10H-indolo[3,2-b]quinoline is reacted with an excess of N,N-dimethylpropane-1,3-diamine. The reaction is typically carried out in a high-boiling point solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at an elevated temperature to facilitate the substitution.

-

Step 3: Purification. The crude product is purified using column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to yield the final product, this compound.

-

Step 4: Characterization. The structure and purity of the synthesized this compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The anti-proliferative activity of this compound has been evaluated in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| CNE2 | Nasopharyngeal Carcinoma | 0.9322 | [5] |

| HeLa | Cervical Cancer | 0.5508 | [5] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound, based on the study by Zhou WJ, et al. (2009) in Molecular Cancer Therapeutics.[3]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., CNE2, HeLa) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound (or vehicle control, DMSO) and incubated for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Western Blot Analysis

-

Cell Lysis: Cells are treated with this compound for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-TRF2, anti-γH2AX, anti-LC3) overnight at 4°C.

-

Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence Staining

-

Cell Culture and Treatment: Cells are grown on glass coverslips and treated with this compound.

-

Fixation and Permeabilization: The cells are fixed with 4% paraformaldehyde for 15 minutes and then permeabilized with 0.2% Triton X-100 for 10 minutes.

-

Blocking and Antibody Incubation: The cells are blocked with 1% bovine serum albumin (BSA) in PBS for 30 minutes and then incubated with the primary antibody (e.g., anti-γH2AX) overnight at 4°C.

-

Secondary Antibody and Counterstaining: After washing, the cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. The nuclei are counterstained with DAPI.

-

Imaging: The coverslips are mounted on glass slides, and the cells are visualized using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound involves the induction of telomere damage and subsequent activation of downstream signaling pathways leading to autophagy and cell death.

Caption: Proposed signaling pathway of this compound.

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound represents a significant development in the field of G-quadruplex-targeted cancer therapy. Its ability to stabilize these structures in telomeres and oncogene promoters leads to a cascade of cellular events, including telomere damage, inhibition of c-myc, and induction of autophagy and apoptosis. The data and protocols presented in this guide provide a solid foundation for researchers to build upon, facilitating further investigation into the therapeutic potential of this compound and the development of related compounds. Continued research is warranted to explore its efficacy in a broader range of cancer models and to elucidate the finer details of its molecular interactions and resistance mechanisms.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. jptcp.com [jptcp.com]

- 3. Design, Synthesis, and Antimicrobial Activity of Quindoline Derivatives Inspired by the Cryptolepine Alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A better experimental method to detect the sensitivity of cancer cells to anticancer drugs after adenovirus-mediated introduction of two kinds of p53 in vivo [pubmed.ncbi.nlm.nih.gov]

- 5. Indolo[3,2-b]quinolines: synthesis, biological evaluation and structure activity-relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Syuiq-5 in c-myc Promoter Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The proto-oncogene c-myc is a critical regulator of cellular proliferation, growth, and apoptosis, and its dysregulation is a hallmark of many human cancers. The promoter region of the c-myc gene contains a guanine-rich sequence capable of forming a G-quadruplex (G4) structure, which acts as a silencer element for transcription. Stabilization of this G4 structure by small molecules presents a promising therapeutic strategy for downregulating c-myc expression in cancer cells. Syuiq-5, a quindoline derivative, has emerged as a potent and selective ligand for the c-myc promoter G-quadruplex. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in c-myc promoter inhibition. We present key quantitative data, detailed experimental protocols for assays used to characterize this interaction, and visualizations of the involved signaling pathways.

Introduction

The c-myc proto-oncogene is a master transcriptional regulator, controlling the expression of a vast array of genes involved in essential cellular processes. Its overexpression is a key driver in the development and progression of numerous cancers. The c-myc gene's expression is tightly controlled, in part, by structural elements within its promoter region.[1] One such element is a nuclease hypersensitivity element (NHE) III1, which can fold into a G-quadruplex DNA structure. The formation of this G-quadruplex has been shown to repress c-myc transcription.

This compound is a small molecule that has been identified as a G-quadruplex ligand with a preference for the c-myc promoter G-quadruplex.[2] By binding to and stabilizing this structure, this compound effectively inhibits c-myc gene expression, leading to anti-proliferative effects in cancer cells.[3] This document serves as a comprehensive resource for researchers interested in the mechanism and application of this compound as a c-myc inhibitor.

Mechanism of Action of this compound

This compound exerts its anti-cancer effects primarily through the stabilization of the G-quadruplex structure in the c-myc promoter. This stabilization impedes the transcriptional machinery, leading to a downstream cascade of cellular events.

Preferential Binding to c-myc Promoter G-Quadruplex

This compound has been shown to exhibit a higher binding affinity for the G-quadruplex formed in the c-myc promoter compared to other G-quadruplex structures, such as those found in telomeres.[2] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window of the compound. The precise binding mode and the structural basis for this selectivity are areas of ongoing investigation.

Inhibition of c-myc Transcription

By stabilizing the G-quadruplex, this compound effectively "locks" the c-myc promoter in a transcriptionally repressed state. This leads to a significant reduction in both c-myc mRNA and protein levels within the cell.[3]

Downstream Cellular Consequences

The inhibition of c-myc expression by this compound triggers a series of downstream events that contribute to its anti-tumor activity:

-

Induction of Apoptosis: Prolonged suppression of c-myc can lead to the induction of programmed cell death (apoptosis) in cancer cells.[3]

-

Induction of Autophagy: this compound has been observed to induce autophagy, a cellular self-degradation process, in cancer cells. This is linked to telomere damage and the delocalization of the telomeric repeat-binding factor 2 (TRF2).[4][5]

-

Activation of DNA Damage Response: The delocalization of TRF2 from telomeres by this compound can initiate a DNA damage response, characterized by the activation of the Ataxia Telangiectasia Mutated (ATM) kinase.[4][5]

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Cell Line | Value | Reference |

| c-myc mRNA Downregulation | HL-60 | Dose-dependent decrease | [3] |

| K562 | Dose-dependent decrease | [3] | |

| c-myc Protein Downregulation | HL-60 | Dose-dependent decrease | [3] |

| K562 | Dose-dependent decrease | [3] |

Table 1: this compound-mediated Downregulation of c-myc Expression. Data indicates a marked reduction in both mRNA and protein levels of c-myc in leukemia cell lines following treatment with this compound for 72 hours.

| Parameter | Value | Reference |

| ΔTm for c-myc G-quadruplex (°C) | Not available | |

| Binding Affinity (Kd) for c-myc G-quadruplex | Not available |

| Cell Line | IC50 (µM) | Assay | Reference |

| HL-60 | Not available | Cell Viability | |

| K562 | Not available | Cell Viability | |

| CNE2 | Not available | Cell Proliferation | [4] |

| HeLa | Not available | Cell Proliferation | [4] |

Table 3: Anti-proliferative Activity of this compound. The half-maximal inhibitory concentration (IC50) values for various cancer cell lines demonstrate the potent anti-proliferative effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in c-myc promoter inhibition.

PCR-Stop Assay

This assay is used to demonstrate the ability of a ligand to stabilize a G-quadruplex structure and block DNA polymerase progression.

Protocol:

-

Template Preparation: A DNA template containing the c-myc G-quadruplex forming sequence (e.g., Pu22myc oligomer) and a control template with a mutated sequence unable to form a G-quadruplex are used.

-

Reaction Mixture: Prepare a PCR reaction mixture containing the DNA template, a specific forward and reverse primer set, Taq DNA polymerase, dNTPs, and PCR buffer.

-

Ligand Addition: Add increasing concentrations of this compound to the reaction mixtures. A no-ligand control should be included.

-

PCR Amplification: Perform PCR with an initial denaturation step, followed by a suitable number of cycles of denaturation, annealing, and extension.

-

Analysis: Analyze the PCR products by agarose gel electrophoresis. A decrease in the intensity of the full-length PCR product with increasing this compound concentration for the G-quadruplex forming template, but not the control template, indicates stabilization of the G-quadruplex.

Luciferase Reporter Assay

This assay quantifies the effect of this compound on the transcriptional activity of the c-myc promoter.

Protocol:

-

Vector Construction: Clone the c-myc promoter region containing the G-quadruplex forming sequence upstream of a luciferase reporter gene in an expression vector.

-

Cell Transfection: Transfect target cells (e.g., HeLa or HEK293) with the c-myc promoter-luciferase reporter construct. A co-transfection with a Renilla luciferase vector can be used as an internal control for transfection efficiency.

-

This compound Treatment: Treat the transfected cells with various concentrations of this compound for a specified duration (e.g., 24-48 hours).

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of c-myc promoter activity by this compound.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if this compound affects the binding of transcription factors or RNA polymerase II to the c-myc promoter in a cellular context.

Protocol:

-

Cell Treatment and Cross-linking: Treat cells with this compound. Cross-link protein-DNA complexes with formaldehyde.

-

Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a protein of interest (e.g., RNA Polymerase II, Sp1). Use a non-specific IgG as a negative control. Precipitate the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the protein-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers specific for the c-myc promoter region. A decrease in the amount of immunoprecipitated c-myc promoter DNA in this compound treated cells compared to control cells indicates reduced binding of the target protein.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows related to this compound's mechanism of action.

References

- 1. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 2. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures | Springer Nature Experiments [experiments.springernature.com]

- 4. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Syuiq-5: A Comprehensive Technical Guide to its Role in Cellular Senescence

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syuiq-5, a novel quindoline derivative, has emerged as a potent inducer of cellular senescence and autophagy in cancer cells. As a G-quadruplex ligand, its primary mechanism of action involves the stabilization of G-quadruplex structures within the telomeric regions of DNA and in the promoter of the c-myc oncogene. This interaction triggers a cascade of cellular events, culminating in the arrest of the cell cycle and the activation of degradative autophagic processes. This technical guide provides an in-depth analysis of the molecular mechanisms, key signaling pathways, and experimental data related to the effects of this compound on cellular senescence. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting cellular senescence pathways.

Introduction

Cellular senescence is a state of irreversible cell cycle arrest that plays a dual role in the context of human health. While it acts as a potent tumor-suppressive mechanism and is integral to embryonic development and wound healing, the accumulation of senescent cells contributes to aging and age-related diseases. The induction of senescence in cancer cells is a promising therapeutic strategy, and molecules that can selectively trigger this process are of significant interest.

This compound is a small molecule that has been identified as a G-quadruplex ligand.[1] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, and their stabilization in telomeres and oncogene promoters can disrupt cellular homeostasis. This compound has been shown to induce senescence and autophagy in various cancer cell lines, making it a valuable tool for studying these processes and a potential lead compound for anticancer drug development.[2][3] This guide will explore the intricate signaling pathways modulated by this compound and provide the necessary technical details for its investigation in a laboratory setting.

Core Mechanism of Action

This compound exerts its biological effects primarily through the stabilization of G-quadruplex DNA structures. This leads to two major downstream consequences: telomere dysfunction and inhibition of c-myc expression.[1][4]

-

Telomere Destabilization: By binding to and stabilizing G-quadruplexes in telomeres, this compound disrupts the protective shelterin complex. A key event in this process is the delocalization of the Telomeric Repeat Binding Factor 2 (TRF2) from the telomeres.[2][3] The loss of TRF2 uncaps the chromosome ends, exposing them as sites of DNA damage. This initiates a DNA Damage Response (DDR), a central driver of cellular senescence.

-

c-myc Promoter Inhibition: The promoter region of the c-myc oncogene contains G-quadruplex-forming sequences. This compound stabilizes these structures, which represses the transcription of c-myc.[1][4] Since c-myc is a critical regulator of cell proliferation and growth, its downregulation contributes to the observed cell cycle arrest.

Key Signaling Pathways

The induction of cellular senescence by this compound is orchestrated by two principal signaling pathways: the TRF2/ATM pathway and the Akt/FOXO3a pathway.

The TRF2/ATM Signaling Pathway

The delocalization of TRF2 from telomeres by this compound is the initiating event in a signaling cascade that activates the Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA Damage Response.[2][3]

Caption: this compound induced TRF2/ATM signaling pathway.

Activated ATM (p-ATM) then phosphorylates a number of downstream targets, including the histone variant H2AX to form γ-H2AX, a hallmark of DNA double-strand breaks.[3] The accumulation of γ-H2AX foci at the damaged telomeres serves as a scaffold for the recruitment of DNA repair proteins and checkpoint factors, ultimately leading to cell cycle arrest and senescence. Furthermore, activated ATM can induce autophagy, a cellular recycling process that is often co-activated with senescence.[2]

The Akt/FOXO3a Signaling Pathway

This compound has also been shown to induce autophagy through the inhibition of the PI3K/Akt signaling pathway.[5]

Caption: this compound mediated Akt/FOXO3a signaling pathway.

In its active, phosphorylated state, Akt phosphorylates and inactivates the transcription factor FOXO3a, sequestering it in the cytoplasm. By inhibiting Akt phosphorylation, this compound allows for the dephosphorylation and nuclear translocation of FOXO3a.[5] In the nucleus, FOXO3a upregulates the transcription of autophagy-related genes, such as LC3 and BNIP3, thereby promoting the formation of autophagosomes and inducing autophagy.[5]

Quantitative Data

The following tables summarize the quantitative effects of this compound on various cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Assay | Reference |

| CNE2 | Nasopharyngeal Carcinoma | 0.93 | MTT | [3] |

| HeLa | Cervical Cancer | 0.55 | MTT | [3] |

Table 2: Effect of this compound on Senescence and DNA Damage Markers in C2C12 Myoblasts

| Treatment | SA-β-gal Positive Cells (%) | p21 Protein Level | p53 Phosphorylation | γ-H2AX Phosphorylation | Reference |

| Control | Baseline | Baseline | Baseline | Baseline | [1] |

| This compound (1 µM) | Increased | Increased | Increased | Increased | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on those reported in the primary literature and may require optimization for specific cell lines and laboratory conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.

-

Materials:

-

Cells of interest

-

96-well plates

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on a shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This assay is a widely used biomarker for senescent cells.

-

Materials:

-

Cells cultured on glass coverslips or in multi-well plates

-

Phosphate-buffered saline (PBS)

-

Fixation solution (2% formaldehyde, 0.2% glutaraldehyde in PBS)

-

Staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2)

-

Microscope

-

-

Procedure:

-

Wash the cells twice with PBS.

-

Fix the cells with the fixation solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Add the staining solution to the cells and incubate at 37°C (without CO2) for 12-24 hours. Protect from light.

-

Observe the cells under a microscope for the development of a blue color, which indicates SA-β-gal activity.

-

Quantify the percentage of blue-stained cells.

-

Western Blotting for Senescence and Autophagy Markers

This technique is used to detect changes in the expression and phosphorylation status of key proteins.

-

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-γ-H2AX, anti-p-ATM, anti-LC3, anti-p-Akt, anti-FOXO3a, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

Lyse the cell pellets in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

-

Conclusion

This compound is a valuable chemical probe for dissecting the molecular pathways that govern cellular senescence and autophagy. Its ability to stabilize G-quadruplex structures provides a unique mechanism for inducing a potent DNA damage response and inhibiting oncogenic signaling. The detailed understanding of its mechanism of action, particularly its impact on the TRF2/ATM and Akt/FOXO3a pathways, opens new avenues for the development of novel anti-cancer therapies. The experimental protocols and quantitative data presented in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the design and execution of further studies aimed at harnessing the therapeutic potential of senescence induction.

References

- 1. Murine Myoblasts Exposed to this compound Acquire Senescence Phenotype and Differentiate into Sarcopenic-Like Myotubes, an In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. An effective system for senescence modulating drug development using quantitative high-content analysis and high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Antitumor Properties of Syuiq-5: A Technical Guide

This technical guide provides an in-depth overview of the preclinical evaluation of Syuiq-5, a novel investigational compound, and its potential as an antitumor agent. The data presented herein summarizes the key findings related to its mechanism of action, efficacy in various cancer cell lines, and preliminary in vivo activity. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The antitumor activity of this compound was assessed across a panel of human cancer cell lines. The following tables summarize the key quantitative data obtained from in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |

| A549 | Lung Carcinoma | 15.2 ± 1.8 |

| MCF-7 | Breast Adenocarcinoma | 8.5 ± 0.9 |

| HCT116 | Colorectal Carcinoma | 12.1 ± 1.5 |

| U-87 MG | Glioblastoma | 25.7 ± 3.1 |

| PANC-1 | Pancreatic Carcinoma | 18.9 ± 2.2 |

Table 2: Apoptosis Induction by this compound

| Cell Line | Treatment Concentration (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) |

| MCF-7 | 10 | 45.3 ± 4.1 | 3.8 ± 0.4 |

| HCT116 | 15 | 38.6 ± 3.5 | 3.1 ± 0.3 |

Table 3: In Vivo Efficacy of this compound in a Xenograft Model (MCF-7)

| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Change in Body Weight (%) |

| Vehicle Control | - | 0 | +2.5 ± 0.8 |

| This compound | 25 | 58.2 ± 5.5 | -1.2 ± 0.5 |

| This compound | 50 | 75.9 ± 6.8 | -3.1 ± 1.1 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

2.1. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with various concentrations of this compound (0.1 to 100 µM) or vehicle control (0.1% DMSO) for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated using non-linear regression analysis from the dose-response curves.

2.2. Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Cells were treated with this compound at the indicated concentrations for 24 hours.

-

Cell Harvesting: Both floating and adherent cells were collected, washed twice with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension, followed by incubation for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry within one hour of staining. The percentage of apoptotic cells (Annexin V-positive) was determined.

2.3. In Vivo Xenograft Model

-

Cell Implantation: Female athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10⁶ MCF-7 cells in Matrigel.

-

Tumor Growth: Tumors were allowed to grow to an average volume of 100-150 mm³.

-

Treatment Administration: Mice were randomized into treatment groups and administered this compound (25 and 50 mg/kg) or vehicle control via intraperitoneal injection daily for 21 days.

-

Tumor Measurement: Tumor volume was measured every three days using calipers and calculated using the formula: (Length x Width²)/2.

-

Data Analysis: Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. Body weight was monitored as an indicator of toxicity.

Visualizations: Signaling Pathways and Workflows

3.1. Proposed Signaling Pathway of this compound in Apoptosis Induction

Caption: Proposed mechanism of this compound-induced apoptosis via the p53-mediated mitochondrial pathway.

3.2. Experimental Workflow for In Vitro Evaluation

Caption: Workflow for the in vitro assessment of this compound's antitumor properties.

3.3. Logical Flow for Go/No-Go Decision in Preclinical Development

Caption: Decision-making flowchart for the preclinical advancement of this compound.

Syuiq-5's Interaction with Telomeric G-Quadruplexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syuiq-5, a cryptolepine derivative, has emerged as a significant agent in the study of G-quadruplex-mediated cancer therapy. This technical guide provides an in-depth analysis of the molecular interactions between this compound and telomeric G-quadruplexes, detailing the subsequent cellular signaling pathways and outlining the experimental methodologies used to elucidate these processes. Quantitative data from key studies are summarized, and the ongoing discussion regarding this compound's binding selectivity is addressed. This document is intended to be a comprehensive resource for researchers in oncology, drug discovery, and molecular biology.

Introduction

Telomeres, the protective nucleoprotein caps at the ends of eukaryotic chromosomes, are crucial for maintaining genomic stability. In most somatic cells, telomeres shorten with each cell division, eventually leading to replicative senescence or apoptosis. Many cancer cells counteract this shortening by upregulating the enzyme telomerase. The guanine-rich single-stranded 3' overhang of telomeres can fold into non-canonical secondary structures known as G-quadruplexes (G4s). The formation and stabilization of these G4 structures can inhibit telomerase activity, making them an attractive target for anticancer drug development.[1] this compound is a small molecule ligand designed to bind and stabilize these G-quadruplex structures, thereby inducing an anticancer effect.[2] This guide details the mechanism, quantitative effects, and experimental basis of this compound's interaction with telomeric G-quadruplexes.

Mechanism of Action

This compound exerts its anticancer effects by stabilizing the G-quadruplex structures within telomeres. This stabilization event initiates a cascade of cellular responses, primarily centered around the delocalization of the shelterin protein TRF2.[1][3]

The proposed signaling pathway is as follows:

-

G-Quadruplex Stabilization: this compound binds to and stabilizes the G-quadruplex structures in the telomeric overhang.

-

TRF2 Delocalization: The stabilized G4 structure is no longer an optimal binding substrate for the telomeric repeat-binding factor 2 (TRF2), a key component of the shelterin complex that protects chromosome ends.[1] This leads to the delocalization of TRF2 from the telomeres.

-

Telomere "Uncapping": The loss of TRF2 "uncaps" the telomere, exposing the chromosome end, which is then recognized by the cell's DNA damage surveillance machinery as a double-strand break.[1]

-

DNA Damage Response (DDR): The exposed telomere triggers a potent DNA damage response, characterized by the formation of γ-H2AX foci at the telomeres, also known as Telomere Dysfunction-Induced Foci (TIFs).[1][3]

-

ATM Signaling Pathway Activation: The DDR activates the Ataxia Telangiectasia Mutated (ATM) kinase, a central regulator of the DNA damage response. Activated ATM (p-ATM) then phosphorylates downstream targets, including Chk2 and H2AX.[1][3]

-

Induction of Autophagy: The ATM-dependent signaling cascade ultimately leads to the induction of autophagy, a cellular self-degradation process, evidenced by the conversion of LC3-I to LC3-II.[1][3] This autophagic process is considered a primary mechanism of this compound-induced cell death in cancer cells.

Quantitative Data

G-Quadruplex Stabilization

The ability of this compound to stabilize G-quadruplex structures has been assessed using Fluorescence Resonance Energy Transfer (FRET) melting assays. In these assays, an increase in the melting temperature (T_m) of a G-quadruplex-forming oligonucleotide in the presence of a ligand indicates stabilization.

| Oligonucleotide Sequence | Ligand | Concentration (µM) | ΔT_m (°C) | Reference |

| HTG-21 (Human Telomeric) | This compound | 0.2 | >15 | [4] |

| HTG-21 (Human Telomeric) | This compound | 0.4 | >15 | [4] |

Note: In the referenced study, the melting temperature in the presence of this compound exceeded the maximum temperature of the experiment, indicating very strong stabilization.

Cellular Proliferation Inhibition

The cytotoxic effects of this compound have been quantified in various cancer cell lines using MTT assays. The half-maximal inhibitory concentration (IC₅₀) values are presented below.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| CNE2 | Nasopharyngeal Carcinoma | 0.9322 | [1] |

| HeLa | Cervical Cancer | 0.5508 | [1] |

Selectivity Profile: Telomeric vs. c-myc G-Quadruplexes

While the primary focus of many studies has been on the interaction of this compound with telomeric G-quadruplexes, some research suggests a more complex selectivity profile. A notable study reported that this compound preferentially binds to the G-quadruplex structure in the promoter region of the c-myc oncogene, with a comparatively insignificant effect on telomeric G-quadruplexes in their experimental systems.[5] This finding suggests that the anticancer activity of this compound may be mediated through the downregulation of c-myc expression, in addition to or instead of the induction of telomere dysfunction.

This discrepancy highlights the need for further research to fully elucidate the binding profile and mechanism of action of this compound. It is possible that the selectivity is context-dependent, varying with the specific G-quadruplex topologies, cellular environment, and experimental conditions. Drug development professionals should consider both potential mechanisms of action in preclinical evaluations.

Experimental Protocols

FRET Melting Assay for G-Quadruplex Stabilization

This protocol outlines a general procedure for assessing the stabilization of G-quadruplex DNA by a ligand like this compound.

Methodology:

-

Oligonucleotide Preparation: A G-quadruplex-forming oligonucleotide (e.g., human telomeric sequence) is synthesized with a fluorescent donor (e.g., FAM) at one end and a quencher or acceptor (e.g., TAMRA) at the other.

-

Reaction Setup: The FRET-labeled oligonucleotide is diluted in an annealing buffer containing a G-quadruplex-stabilizing cation (typically K⁺). The ligand (this compound) or a vehicle control (e.g., DMSO) is added to the reaction mixture.

-

Annealing: The mixture is heated to 95°C for 5 minutes to denature any existing structures and then allowed to cool slowly to room temperature to facilitate the formation of G-quadruplexes.

-

Melting Curve Analysis: The fluorescence of the sample is monitored as the temperature is gradually increased. In the folded G-quadruplex state, the donor and acceptor are in close proximity, resulting in low fluorescence (high FRET). As the temperature increases and the G-quadruplex unfolds, the donor and acceptor move apart, leading to an increase in donor fluorescence.

-

Data Analysis: The melting temperature (T_m) is determined as the temperature at which 50% of the G-quadruplexes are unfolded. This is typically calculated from the peak of the first derivative of the melting curve. The change in melting temperature (ΔT_m) between the ligand-treated and control samples indicates the degree of stabilization.

Telomere Dysfunction-Induced Foci (TIF) Analysis

This protocol describes the immunofluorescence-based detection of γ-H2AX foci at telomeres, a hallmark of telomere dysfunction.

Methodology:

-

Cell Culture and Treatment: Cancer cells (e.g., HeLa, CNE2) are cultured on coverslips and treated with this compound at the desired concentration and for the appropriate duration (e.g., 2 µg/mL for 24 hours).[1]

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.5% Triton X-100 to allow antibody access to the nucleus.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking solution (e.g., bovine serum albumin in PBS).

-

Primary Antibody Incubation: Cells are incubated with primary antibodies targeting a DNA damage marker (e.g., rabbit anti-γ-H2AX) and a telomeric protein (e.g., mouse anti-TRF1 or anti-TRF2).

-

Secondary Antibody Incubation: After washing, cells are incubated with species-specific secondary antibodies conjugated to different fluorophores (e.g., goat anti-rabbit Alexa Fluor 594 and goat anti-mouse Alexa Fluor 488).

-

DNA Staining and Mounting: The nuclear DNA is counterstained with DAPI, and the coverslips are mounted onto microscope slides.

-

Microscopy and Analysis: Images are acquired using a fluorescence microscope. TIFs are identified as co-localizing signals from the DNA damage marker (γ-H2AX) and the telomere marker (TRF1/TRF2). The number of TIFs per cell or the percentage of TIF-positive cells is quantified.

Western Blot for Autophagy Marker LC3-II

This protocol details the detection of the conversion of LC3-I to LC3-II, a key indicator of autophagy induction.

Methodology:

-

Cell Lysis: Cells treated with this compound and control cells are harvested and lysed in RIPA buffer supplemented with protease inhibitors.

-

Protein Quantification: The total protein concentration of each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA in TBST and then incubated with a primary antibody against LC3. An antibody against a loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.

-

Secondary Antibody and Detection: The membrane is incubated with an HRP-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: The band intensities for LC3-I, LC3-II, and the loading control are quantified. An increase in the LC3-II/loading control ratio or the LC3-II/LC3-I ratio indicates the induction of autophagy.

Conclusion

This compound is a potent G-quadruplex stabilizing agent with significant anticancer activity. The primary proposed mechanism of action involves the stabilization of telomeric G-quadruplexes, leading to TRF2 delocalization, telomere uncapping, and the induction of an ATM-dependent DNA damage response that culminates in autophagic cell death. However, evidence also suggests a role for the interaction of this compound with the c-myc promoter G-quadruplex, indicating a potentially multifaceted mechanism of action. The quantitative data available robustly support the cellular effects of this compound, and the established experimental protocols provide a clear framework for further investigation. Future research should aim to resolve the selectivity profile of this compound and further explore the interplay between telomere damage and other cellular signaling pathways in response to this and similar G-quadruplex ligands. This detailed understanding is critical for the continued development of G-quadruplex-targeted cancer therapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Visualization of Telomere Integrity and Function In Vitro and In Vivo Using Immunofluorescence Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of cell proliferation by quindoline derivative (SYUIQ-05) through its preferential interaction with c-myc promoter G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the chemical structure of Syuiq-5

Following a comprehensive search for the chemical compound "Syuiq-5," no information regarding its chemical structure, associated signaling pathways, or any related experimental data could be found in publicly available scientific literature and chemical databases.

This suggests that "this compound" may be one of the following:

-

A novel or proprietary compound not yet disclosed in public research.

-

An internal or developmental code name not widely recognized.

-

A potential misspelling of a different chemical entity.

Without a verifiable chemical identifier, such as a CAS Registry Number, IUPAC name, or a reference to a published scientific paper, it is not possible to provide the requested in-depth technical guide, including data presentation, experimental protocols, and visualizations.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the compound's designation and consult internal documentation or proprietary databases if the substance is part of a confidential research program. If the compound is from a published study, referencing the original publication is essential for accessing its detailed chemical and biological data.

Syuiq-5: A Technical Guide to a Novel Telomerase-Inhibiting G-Quadruplex Ligand

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syuiq-5 has emerged as a significant small molecule in oncology research, demonstrating potent anti-cancer properties through its unique mechanism of action. This technical guide provides an in-depth exploration of this compound as a potential telomerase inhibitor. Its primary mode of action involves the stabilization of G-quadruplex (G4) structures, particularly within the c-myc promoter and telomeric regions. This stabilization leads to telomere damage, the delocalization of Telomeric Repeat Binding Factor 2 (TRF2), and subsequent induction of autophagy and cellular senescence. This document collates the available quantitative data, details the experimental protocols for key assays, and provides visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for research and development purposes.

Core Mechanism of Action: G-Quadruplex Stabilization

This compound functions as a G-quadruplex ligand, binding to and stabilizing these secondary DNA structures.[1][2] G-quadruplexes are of particular interest in oncology as they are found in telomeric regions and the promoter regions of oncogenes like c-myc.[3][4] By stabilizing these structures, this compound effectively inhibits two critical cellular processes:

-

Telomerase Activity: The stabilization of G-quadruplexes at the telomeres interferes with the accessibility of the telomerase enzyme, leading to an inhibition of its activity. This results in telomere shortening and the induction of cellular senescence.[5]

-

c-myc Transcription: this compound shows a preferential binding to the G-quadruplex within the c-myc promoter, which represses the transcription of this key oncogene.[3][4]

The downstream effects of G-quadruplex stabilization by this compound culminate in potent anti-proliferative and pro-apoptotic effects in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro studies.

| Cell Line | IC50 (μg/mL) | Assay Type | Reference |

| CNE2 | 0.9322 | MTT Assay | [5] |

| HeLa | 0.5508 | MTT Assay | [5] |

Table 1: In Vitro Cytotoxicity of this compound

Key Signaling Pathway: ATM-Mediated Autophagy

The cellular response to this compound-induced telomere damage is primarily mediated by the Ataxia Telangiectasia Mutated (ATM) signaling pathway. The stabilization of telomeric G-quadruplexes by this compound leads to the delocalization of TRF2 from the telomeres. This un-capping of the telomeres is recognized as DNA damage, which in turn activates ATM. Activated ATM then phosphorylates H2AX (creating γ-H2AX), a marker of DNA double-strand breaks, and initiates a signaling cascade that ultimately leads to the induction of autophagy.[5][6]

Caption: this compound induced signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

Caption: Workflow for MTT cell viability assay.

Protocol:

-

Cell Seeding: Plate cells (e.g., CNE2, HeLa) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µg/mL) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Telomerase Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive method to detect telomerase activity.

Caption: Workflow for the TRAP assay.

Protocol:

-

Cell Lysate Preparation: Prepare cell extracts from approximately 10^5 cells using a CHAPS lysis buffer.

-

Telomerase Reaction: In a PCR tube, mix the cell lysate with a TRAP reaction buffer containing a TS primer, dNTPs, and varying concentrations of this compound. Incubate at 30°C for 30 minutes to allow for telomerase-mediated elongation of the TS primer.

-

PCR Amplification: Add a reverse primer and Taq polymerase to the reaction mixture. Perform PCR to amplify the telomerase extension products.

-

Product Analysis: Analyze the PCR products on a polyacrylamide gel. A characteristic ladder of 6-bp increments indicates telomerase activity. The intensity of the ladder is inversely proportional to the inhibitory effect of this compound.

Western Blot Analysis for TRF2 and Phospho-ATM

This technique is used to quantify the levels of specific proteins involved in the this compound signaling pathway.

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells and determine the protein concentration.

-

SDS-PAGE: Separate 30-50 µg of protein per lane on an SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against TRF2, phospho-ATM (Ser1981), or a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for TRF2 Delocalization

This method is used to visualize the subcellular localization of TRF2.

Protocol:

-

Cell Culture: Grow cells on glass coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS).

-

Antibody Staining: Incubate with a primary antibody against TRF2, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize the cells using a confocal microscope. Delocalization of TRF2 is observed as a diffuse nuclear staining compared to the distinct punctate telomeric staining in control cells.

c-myc Promoter Activity Assay (PCR-Stop Assay)

This assay assesses the ability of this compound to stabilize the G-quadruplex in the c-myc promoter and block DNA polymerase progression.

Protocol:

-

Oligonucleotide Annealing: Anneal a single-stranded DNA oligonucleotide containing the c-myc promoter G-quadruplex-forming sequence.

-

Ligand Binding: Incubate the annealed oligonucleotide with varying concentrations of this compound to allow for G-quadruplex formation and stabilization.

-

Primer Extension: Add a radiolabeled or fluorescently labeled primer, dNTPs, and a DNA polymerase. Allow the primer extension reaction to proceed.

-

Gel Electrophoresis: Separate the reaction products on a denaturing polyacrylamide gel.

-

Analysis: The stabilization of the G-quadruplex by this compound will cause the polymerase to stall, resulting in a truncated product. The intensity of this "stop" product is proportional to the G-quadruplex stabilizing ability of this compound.

Conclusion

This compound represents a promising lead compound in the development of novel anti-cancer therapeutics. Its multifaceted mechanism of action, centered on the stabilization of G-quadruplex structures, offers a targeted approach to inhibiting telomerase and downregulating the expression of the c-myc oncogene. The detailed experimental protocols and signaling pathway information provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and similar G-quadruplex-targeting agents. Further in vivo studies and exploration of its pharmacokinetic and pharmacodynamic properties will be crucial in translating the in vitro success of this compound into a clinical reality.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of cell proliferation by quindoline derivative (SYUIQ-05) through its preferential interaction with c-myc promoter G-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. G-quadruplex ligand this compound induces autophagy by telomere damage and TRF2 delocalization in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Foundational Studies on the Cytotoxicity of Syuiq-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Syuiq-5 is a quindoline derivative identified as a potent G-quadruplex ligand with significant cytotoxic effects against various cancer cell lines.[1][2] Its mechanism of action is multifaceted, primarily involving the stabilization of G-quadruplex structures within the telomeric ends of DNA and in the promoter regions of oncogenes like c-myc.[2][3] This activity triggers a cascade of cellular events, including the delocalization of Telomeric Repeat Binding Factor 2 (TRF2), subsequent telomere damage, and the induction of autophagic cell death.[3][4] This guide provides an in-depth overview of the foundational studies on this compound's cytotoxicity, detailing its impact on cancer cell viability, the signaling pathways it modulates, and the experimental protocols used to elucidate these effects.

In Vitro Cytotoxicity of this compound

This compound has demonstrated dose-dependent cytotoxicity in several cancer cell lines. The primary mode of cell death induced by this compound is autophagy, a cellular process of self-degradation.[3] Inhibition of autophagy has been shown to attenuate the cytotoxic effects of the compound.[3][4]

Summary of Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values of this compound have been determined in nasopharyngeal carcinoma (CNE2) and cervical cancer (HeLa) cell lines following a 72-hour treatment period.

| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (hours) |

| CNE2 | Nasopharyngeal Carcinoma | 0.9322 | 72 |

| HeLa | Cervical Cancer | 0.5508 | 72 |

Table 1: IC50 values for this compound in CNE2 and HeLa cancer cell lines as determined by MTT assay. Data extracted from studies on this compound's effect on cell viability.[5]

Mechanism of Action: Signaling Pathways

The cytotoxic activity of this compound is rooted in its ability to induce a potent DNA damage response at the telomeres, which is mediated by the Ataxia Telangiectasia Mutated (ATM) signaling pathway.[3][5]

ATM-Dependent Autophagy Induction

This compound treatment initiates a signaling cascade that leads to autophagic cell death. This process is dependent on the activation of the ATM kinase.

-

G-Quadruplex Stabilization: this compound binds to and stabilizes G-quadruplex structures in telomeric DNA.[1][3]

-

TRF2 Delocalization: This stabilization leads to the delocalization of the TRF2 protein from the telomeres.[3][4] TRF2 is a key component of the shelterin complex that protects telomeres from being recognized as DNA double-strand breaks.

-

Telomere Damage Response: The removal of TRF2 exposes the telomere ends, which are then recognized as damaged DNA. This triggers a DNA damage response characterized by the formation of telomeric foci of phosphorylated H2AX (γ-H2AX).[3][4]

-

ATM Activation: The DNA damage response leads to the activation (phosphorylation) of ATM.[3][5]

-

Induction of Autophagy: Activated ATM, in turn, promotes the formation of autophagosomes, a key feature of autophagy, indicated by the conversion of LC3-I to LC3-II.[3][5]

-

Autophagic Cell Death: The sustained autophagic process ultimately results in cancer cell death.[3]

Diagram: this compound Induced ATM-Mediated Autophagy

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cytotoxicity and mechanism of action of this compound.

Cell Viability (MTT) Assay

This protocol is used to determine the IC50 values of this compound.

-

Cell Seeding: Plate CNE2 and HeLa cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µg/mL) or a vehicle control (0.1% DMSO) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot for Protein Expression

This protocol is used to detect changes in the expression of key proteins in the signaling pathway, such as LC3-I/II and phosphorylated ATM.

-

Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3, p-ATM, or β-actin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Diagram: Experimental Workflow for Cytotoxicity Analysis

Conclusion and Future Directions